molecular formula C17H14N4O2 B12382416 Cdk9-IN-26

Cdk9-IN-26

Cat. No.: B12382416
M. Wt: 306.32 g/mol
InChI Key: CVHXPWDUUXXJIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-26 involves a series of chemical reactions starting from readily available precursors. The synthetic route typically includes steps such as cyclization, reduction, nucleophilic substitution, and Suzuki–Miyaura coupling reactions. For instance, one of the key intermediates can be synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through successive cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-26 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Cdk9-IN-26 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3

InChI Key

CVHXPWDUUXXJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4

Origin of Product

United States

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